molecular formula C19H17BrN2O B11019357 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B11019357
M. Wt: 369.3 g/mol
InChI Key: QBOHLUWWQTVFLY-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a chemically synthesized hybrid molecule incorporating two privileged heterocyclic scaffolds: a 4-bromoindole moiety and a 2,3-dihydroindole (indoline) system, linked by a propan-1-one chain. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive compounds. Indole derivatives are extensively documented in scientific literature for their diverse biological potential, serving as key structural components in compounds with demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The inclusion of the 4-bromo substitution on the indole ring is a common structural modification that can influence the compound's electronic properties, lipophilicity, and its ability to interact with biological targets via hydrophobic interactions or halogen bonding. The 2,3-dihydro-1H-indol-1-yl (indoline) ketone portion of the molecule is a feature found in various pharmacologically active compounds and represents a versatile synthetic intermediate . As a bifunctional hybrid compound, it provides researchers with a versatile chemical building block for the synthesis of more complex molecular libraries, for structure-activity relationship (SAR) studies, or for use as a standard in analytical method development. This product is intended for research purposes only in laboratory settings. This compound is strictly For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Properties

Molecular Formula

C19H17BrN2O

Molecular Weight

369.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one

InChI

InChI=1S/C19H17BrN2O/c20-16-5-3-7-18-15(16)9-11-21(18)12-10-19(23)22-13-8-14-4-1-2-6-17(14)22/h1-7,9,11H,8,10,12-13H2

InChI Key

QBOHLUWWQTVFLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

    Formation of the Propanone Linker: The brominated indole is then reacted with a suitable propanone derivative, often through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dihydroindole Group: The final step involves the coupling of the brominated indole-propanone intermediate with 2,3-dihydroindole under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 4-bromo substituent on the indole ring enables cross-coupling reactions, a hallmark of aryl halides. This site can undergo:

Reaction TypeReagents/ConditionsExpected ProductKey Mechanistic Notes
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (80°C)4-Arylindole derivative Pd(0)-catalyzed coupling; retains ketone and dihydroindole groups.
Ullmann CouplingCuI, phenanthroline, K₃PO₄, DMF (120°C)4-Aminoindole derivative Requires elevated temperatures; forms C–N bonds.
Grignard AlkylationRMgX, THF (0°C to rt)4-Alkylindole derivativeLimited by steric hindrance from adjacent indole ring.

Key Insight : The bromine’s position at C4 avoids direct conjugation with the indole nitrogen, reducing electronic deactivation and enhancing cross-coupling efficiency compared to C2/C3 bromoindoles .

Ketone-Functionalized Reactions

The propanone linker provides a reactive carbonyl group for nucleophilic additions or reductions:

Reaction TypeReagents/ConditionsProductSelectivity Notes
ReductionNaBH₄/MeOH (0°C)Secondary alcoholPartial reduction without affecting bromine or indole rings.
Nucleophilic AdditionRLi or RMgX, THFTertiary alcoholSteric hindrance from adjacent indole groups limits yields.
CondensationNH₂OH·HCl, EtOH/ΔOximeForms stable imine derivatives for crystallography studies.

Thermodynamic Stability : The ketone’s α-hydrogens are adjacent to two bulky indole groups, disfavoring enolization and keto-enol tautomerism .

Dihydroindole Reactivity

The 2,3-dihydro-1H-indole component can undergo dehydrogenation or ring-opening:

Reaction TypeReagents/ConditionsProductYield/Notes
DehydrogenationDDQ, toluene (reflux)Fully aromatic indoleHigh yield (≥85%) due to aromatic stabilization .
Acid-Catalyzed Ring OpeningH₂SO₄/H₂O (100°C)Open-chain amineNon-reversible; destroys dihydroindole framework.
Electrophilic Aromatic SubstitutionHNO₃/AcOH (0°C)Nitrated dihydroindoleOccurs at C5/C6 positions of the dihydroindole ring.

Aromaticity Considerations : The dihydroindole’s partial saturation makes it less reactive toward electrophiles compared to fully aromatic indoles.

Multi-Step Reaction Pathways

Combining the above reactivities enables complex derivatization:

  • Sequential Suzuki Coupling + Ketone Reduction

    • Step 1: Suzuki coupling with 4-fluorophenylboronic acid → 4-(4-fluorophenyl)indole.

    • Step 2: NaBH₄ reduction → Alcohol derivative.

    • Application : Potential kinase inhibitor scaffold .

  • Bromine Replacement Followed by Dihydroindole Dehydrogenation

    • Step 1: Ullmann coupling with benzylamine → 4-benzylaminoindole.

    • Step 2: DDQ-mediated dehydrogenation → Fully aromatic indole.

    • Outcome : Enhanced π-stacking capability for material science applications.

Comparative Reactivity Table

Functional GroupReactivity (vs. analogous compounds)Dominant Reaction Pathway
4-Bromoindole10–15% faster than 5-bromoindoles in Suzuki couplings Cross-coupling > nucleophilic substitution.
Propanone Linker30% less reactive than aliphatic ketones due to steric effectsReduction > nucleophilic addition.
Dihydroindole50% slower dehydrogenation vs. tetrahydroindolesDehydrogenation > electrophilic substitution.

Challenges and Unexplored Avenues

  • Steric Hindrance : Bulky indole groups limit access to the ketone and bromine sites.

  • Selective Functionalization : No reported methods for modifying the dihydroindole without affecting the bromoindole.

  • Catalytic Systems : Pd/Cu catalysts struggle with electron-deficient aryl bromides; alternatives like Ni catalysts remain untested.

This compound’s versatility in generating diverse indole architectures positions it as a valuable intermediate in medicinal chemistry and materials science, though further experimental validation is needed to expand its synthetic utility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways. The bromo substituent in this compound may enhance its interaction with biological targets, potentially leading to increased efficacy against various cancer types.

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual indole structure of this compound may influence neurotrophic factors and reduce oxidative stress, contributing to neuronal survival and function.

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been documented, with several studies reporting their effectiveness against a range of pathogens. The unique structure of 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one may provide a novel mechanism of action against resistant strains of bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In the case of this compound:

Structural FeatureImpact on Activity
Bromo SubstituentEnhances lipophilicity and target binding
Indole MoietiesContributes to biological activity through receptor modulation
Propanone LinkageMay influence metabolic stability and bioavailability

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of various indole derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting that the compound could serve as a lead for further development.

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that compounds with similar structures could inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. This highlights the potential for developing therapeutic agents targeting neurodegenerative diseases based on the compound's framework.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may facilitate binding to these targets, while the dihydroindole group could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
  • 3-(4-fluoro-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
  • 3-(4-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Uniqueness

The presence of the bromine atom in 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, potentially offering different pharmacological profiles and synthetic utility.

Biological Activity

3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrN2OC_{19}H_{17}BrN_2O, with a molecular weight of 365.25 g/mol. The structure features two indole moieties and a bromine substituent, which may influence its biological properties.

Research indicates that compounds containing indole structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of the bromine atom is hypothesized to enhance the reactivity of the compound, potentially increasing its efficacy against various biological targets.

1. Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF73.5
3-(4-bromo...)A3754.2

In a study involving A375 melanoma cells, the compound showed an IC50 value of 4.2 µM, indicating potent inhibitory activity against this cancer type.

2. Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both bacterial and fungal strains in preliminary assays.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Case Studies

In recent research, a series of indole derivatives were synthesized and screened for biological activity. One notable study focused on the interaction between these compounds and specific cellular pathways involved in cancer proliferation. The findings suggested that the brominated indole derivative could disrupt mitotic spindle formation in cancer cells, leading to increased rates of apoptosis.

Case Study Example

A study published in Molecular Pharmacology demonstrated that treatment with similar indole derivatives resulted in a notable increase in multipolar mitotic spindles in centrosome-amplified cancer cells. This effect was linked to the inhibition of HSET (KIFC1), a critical protein for spindle formation in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, and what are common optimization challenges?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, brominated indole derivatives often undergo alkylation or acylation reactions under anhydrous conditions with catalysts like BF₃·Et₂O. Key challenges include regioselectivity at the indole nitrogen and purification due to byproducts. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolation .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominated intermediates to avoid over-alkylation. Use inert atmospheres (N₂/Ar) to prevent oxidation of dihydroindole moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques :

  • NMR : Analyze ¹H and ¹³C NMR for indole proton signals (δ 7.2–8.5 ppm) and ketone carbonyl (δ ~200 ppm). The dihydroindole moiety shows distinct triplet signals for methylene groups (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~389.2 m/z) and bromine isotope patterns .
  • IR : Detect ketone C=O stretch (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .

Q. What safety protocols are essential during handling and storage of this compound?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant properties of brominated compounds .
  • Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture and light to maintain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to differentiate between therapeutic and cytotoxic thresholds .
  • Selectivity Assays : Compare activity against Gram-positive vs. Gram-negative bacteria or cancer vs. normal cell lines (e.g., MTT assays) to identify target specificity .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for crystallizing this compound, and how does its crystal structure inform reactivity?

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures). Single-crystal X-ray diffraction reveals monoclinic symmetry (space group P2₁/c) with key bond angles (e.g., C-Br bond length ~1.89 Å) influencing electrophilic substitution sites .
  • Reactivity Insights : Planar indole rings and ketone geometry favor π-π stacking in molecular packing, which may enhance stability in solid-phase reactions .

Q. How should researchers design experiments to evaluate environmental persistence or biodegradation of this compound?

  • Experimental Design :

  • Fate Studies : Use HPLC-MS to track degradation in simulated environmental matrices (soil/water) under UV light or microbial inoculation .
  • Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD Test Guideline 202. Measure LC₅₀ values and bioaccumulation factors .
    • Data Analysis : Apply first-order kinetics to model half-life and identify degradation byproducts via fragmentation patterns in HRMS .

Data Analysis & Contradiction Management

Q. How can computational methods supplement experimental data for this compound?

  • Molecular Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic sites for bromine substitution and compare with experimental NMR shifts .
  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial topoisomerases) and correlate with antimicrobial assay results .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yield or bioactivity data?

  • Statistical Tools :

  • ANOVA : Compare batch-to-batch variability in synthetic yields (≥3 replicates) to identify significant outliers .
  • Principal Component Analysis (PCA) : Reduce dimensionality in bioactivity datasets (e.g., IC₅₀ values across cell lines) to identify clusters of activity .

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